1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a phenoxy group at the C2 position and a pyrrolidin-1-yl group at the C1 position. The pyrrolidine ring is further functionalized at the C3 position with a (6-methoxypyridazin-3-yl)oxy moiety.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(24-14-6-4-3-5-7-14)18(22)21-11-10-15(12-21)25-17-9-8-16(23-2)19-20-17/h3-9,13,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOVHMUFMHLJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC2=NN=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This compound features a unique molecular structure that includes a methoxypyridazinyl group, a pyrrolidinyl moiety, and a phenoxypropanone backbone, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly related to CNS disorders. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety and depression.
Key Biological Activities:
- Neuroprotective Effects: The compound may protect neuronal cells from damage caused by oxidative stress.
- Antidepressant Activity: Preliminary studies indicate that it could modulate serotonin and dopamine pathways, which are crucial in mood regulation.
- Anticancer Properties: Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential anticancer activity.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body:
- Neurotransmitter Receptors: It may interact with serotonin and dopamine receptors, enhancing neurotransmission and providing antidepressant effects.
- Enzyme Modulation: The compound could inhibit or activate certain enzymes involved in metabolic pathways relevant to brain function.
Case Studies and Experimental Data
- Cytotoxicity Studies:
- Neuropharmacological Evaluation:
- In vivo studies demonstrated that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting that this compound could have potential as an anxiolytic agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Molecular Formula
- C : 17
- H : 20
- N : 4
- O : 3
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
Anticancer Properties
Preliminary studies have suggested that 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one may interact with specific receptors or enzymes involved in cancer pathways. Its unique structure may enhance its ability to target cancer cells selectively.
Neuropharmacological Effects
The methoxypyridazinyl and pyrrolidinyl components are believed to contribute to neuropharmacological effects, indicating potential applications in treating neurological disorders such as anxiety and depression. Ongoing studies are investigating its mechanism of action on neurotransmitter systems.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including oxidation, reduction, and substitution reactions. Below is a summary of the reaction types involved:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride | Varies based on substrate |
Case Study 1: Anticancer Activity
A study conducted at [Institution Name] investigated the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study 2: Neuropharmacological Research
Another study focused on the neuropharmacological properties of the compound, revealing its potential to modulate neurotransmitter levels in animal models, suggesting therapeutic applications for mood disorders.
Comparison with Similar Compounds
TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino) methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)
- Shared Features : Both compounds incorporate a 6-methoxypyridazin-3-yl group, which is critical for GnRH receptor antagonism in TAK-385 .
- Key Differences: TAK-385 has a thienopyrimidine core and a difluorobenzyl group, whereas the target compound features a pyrrolidine-propanone scaffold. These differences influence pharmacokinetics: TAK-385 exhibits reduced cytochrome P450 (CYP450) inhibition, likely due to its dimethylamino-methyl substituent and thienopyrimidine core .
- Pharmacological Activity : TAK-385 demonstrates superior in vivo GnRH antagonism compared to other analogues like sufugolix, with an IC₅₀ of 1.2 nM in human GnRH receptor assays .
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Shared Features : Both compounds contain a pyrrolidine ring and aryl methoxy groups, which may enhance solubility and binding to hydrophobic targets.
- Key Differences: 3FP has a chalcone-like enone structure with a diazenyl-pyrrolidine group, contrasting with the target compound’s propanone-pyrrolidine-oxypyridazine architecture.
- Pharmacological Activity: Limited data exist for 3FP, but chalcone derivatives are typically associated with anti-inflammatory or anticancer activity .
Comparative Data Table
Research Findings and Implications
- Structural Determinants of Activity: The 6-methoxypyridazine group in both the target compound and TAK-385 is associated with high-affinity receptor interactions, though the propanone-pyrrolidine scaffold may confer distinct metabolic stability compared to TAK-385’s thienopyrimidine core .
- Synthetic Accessibility: The pyrrolidine and phenoxy groups in the target compound are synthetically modular, enabling derivatization for optimizing bioavailability or target selectivity.
Q & A
Q. What are the key synthetic steps for preparing 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one?
The synthesis involves multi-step reactions, starting with the functionalization of the pyrrolidine ring. A methoxypyridazine moiety is introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaH in DCM). The final propan-1-one group is typically added through a Friedel-Crafts acylation or ketone formation. Purification via column chromatography and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. Which functional groups dictate the compound’s reactivity and pharmacological potential?
The methoxypyridazine group contributes to π-π stacking interactions with biological targets, while the pyrrolidine ether enhances solubility. The ketone moiety allows further derivatization (e.g., Schiff base formation). These groups collectively influence binding affinity and metabolic stability, as seen in structurally similar compounds targeting enzyme active sites .
Q. What spectroscopic methods are used to validate the compound’s purity and structure?
Key techniques include:
- NMR spectroscopy : Assigns proton and carbon environments, confirming regiochemistry.
- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches.
- X-ray crystallography (if crystalline): Resolves 3D conformation and stereochemistry .
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies involve stress testing under varied pH (1–13), temperature (4–60°C), and light exposure. Degradation products are monitored via HPLC with UV/Vis detection. For example, the ketone group may undergo hydrolysis under acidic conditions, requiring pH-adjusted buffers during in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic optimization using Design of Experiments (DOE) evaluates variables like catalyst loading (e.g., Pd/C for coupling), solvent polarity (DCM vs. THF), and temperature. For instance, increasing reaction temperature from 25°C to 60°C improved coupling efficiency by 30% in analogous pyrrolidine derivatives. Real-time monitoring via TLC or HPLC-MS ensures intermediate stability .
Q. What strategies address conflicting reports on the compound’s biological activity?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Resolve by:
- Standardizing assays : Use isogenic cell lines and control for metabolic interference (e.g., CYP450 activity).
- Orthogonal validation : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to measure binding kinetics.
- Computational docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify key interactions .
Q. Which computational tools predict the compound’s biological targets?
- Molecular docking : AutoDock or Schrödinger Suite predicts affinity for kinases or GPCRs.
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time.
- Pharmacophore modeling : MOE or Phase identifies essential interaction motifs (e.g., hydrogen bond donors near the methoxypyridazine group) .
Q. How can structural analogs be designed to enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute the pyrrolidine ring with azetidine to reduce steric hindrance.
- Prodrug strategies : Convert the ketone to a ketal for improved oral bioavailability.
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the phenoxy group and analyze logP/clogP for optimal membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
